O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000
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Overview
Description
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 is a compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a Boc-protected amino group and a carboxyethyl group attached to a polyethylene glycol backbone. This compound is widely used in various scientific and industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 typically involves the following steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.
Polyethylene Glycol Conjugation: The Boc-protected amino group is then conjugated to polyethylene glycol (PEG) through a series of coupling reactions.
Carboxyethyl Group Introduction: The carboxyethyl group is introduced via esterification or amidation reactions, depending on the desired final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.
Purification Steps: Such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 undergoes various chemical reactions, including:
Substitution Reactions: Where the Boc-protected amino group can be deprotected and substituted with other functional groups.
Esterification and Amidation: Involving the carboxyethyl group to form esters or amides.
Oxidation and Reduction: Depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Deprotection: Using acids like trifluoroacetic acid (TFA) to remove the Boc group.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification and amidation reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of polyethylene glycol with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 involves its ability to modify the physical and chemical properties of molecules it is conjugated with. The Boc-protected amino group and carboxyethyl group allow for targeted interactions with specific molecular targets and pathways, enhancing the compound’s functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Aminoethyl)-O′-[2-(Boc-amino)ethyl]polyethylene glycol 5,000
- O-(2-Aminoethyl)-O′-[2-(Boc-amino)ethyl]decaethylene glycol
- O-(2-Aminoethyl)-O′-[2-(Boc-amino)ethyl]octaethylene glycol
Uniqueness
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and properties.
Properties
CAS No. |
187848-68-6 |
---|---|
Molecular Formula |
C32H63NO16 |
Molecular Weight |
717.847 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |
InChI Key |
QMJVJXMTYZIZKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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